Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-
Description
Cyclopropanamine derivatives are a class of compounds characterized by a strained cyclopropane ring fused with an amine group, often exhibiting unique stereochemical and electronic properties. The target compound, (1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropanamine, features a 4-chlorophenyl substituent at position 1 and a fluorine atom at position 2 on the cyclopropane ring, with (1S,2S) stereochemistry. This configuration is critical for its biological activity and physicochemical behavior .
Properties
CAS No. |
834155-42-9 |
|---|---|
Molecular Formula |
C9H9ClFN |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-6(2-4-7)9(12)5-8(9)11/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
InChI Key |
FMIKTPSSIXOIPU-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=C(C=C2)Cl)N)F |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Cyclopropanamine Derivatives
Classical Cyclopropanation Methods
The foundation of synthesizing cyclopropanamine derivatives typically begins with cyclopropane ring formation. Several well-established methods can be applied to construct the cyclopropane ring:
Diazo Compound-Based Cyclopropanation
The Kishner cyclopropane synthesis utilizes diazo compounds such as diazomethane to react with olefins, forming cyclopropanes via a two-step process. The initial 1,3-dipolar cycloaddition produces a pyrazoline intermediate that subsequently undergoes denitrogenation either photochemically or through thermal decomposition, often using KOH and platinum as catalysts.
Stereoselective Synthesis Methods
Asymmetric Cyclopropanation Strategies
For the target compound requiring the specific (1S,2S) stereochemistry, asymmetric cyclopropanation becomes essential. Several approaches can be considered:
Chiral Catalyst-Mediated Cyclopropanation
Ruthenium-based catalysts have demonstrated efficacy in asymmetric cyclopropanation. For instance, dichlorobis(p-cymene)ruthenium(II) dimer in combination with chiral ligands such as (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine has been employed for the asymmetric synthesis of ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate, which could be adapted for the target compound with modified conditions to achieve the desired (1S,2S) configuration.
Chiral Auxiliary Approach
Another strategy involves the use of chiral auxiliaries, such as L-menthol or Oppolzer's sultam, which can direct the stereochemical outcome of the cyclopropanation reaction. In a related synthesis, L-menthol was employed to prepare (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate, followed by cyclopropanation to yield the corresponding cyclopropane derivative with high stereoselectivity.
Biocatalytic Approaches
Engineered hemoglobin mutants have been utilized for highly stereoselective cyclopropanation reactions. For instance, Bacillus subtilis Y25L/T45A/Q49A mutants have catalyzed the reaction of 3,4-difluorostyrene with ethyl diazoacetate, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate with excellent diastereoselectivity (>99%) and enantiomeric excess (98%). This approach could potentially be adapted for the synthesis of the target compound by using appropriately substituted styrene derivatives.
Synthesis of Fluorinated Cyclopropanamine Derivatives
Direct Fluorination Approaches
Proposed Synthetic Routes for Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-
Based on the available information on related compounds, several potential synthetic routes can be proposed for the target compound:
Route A: Asymmetric Cyclopropanation of Fluorostyrene Derivatives
This approach would involve:
- Preparation of (E)-1-chloro-4-(2-fluorovinyl)benzene
- Asymmetric cyclopropanation using chiral catalysts or auxiliaries
- Functional group transformations to introduce the amine group
Table 1: Key Reaction Conditions for Asymmetric Cyclopropanation
| Catalyst System | Solvent | Temperature (°C) | Expected Diastereoselectivity | Expected Enantiomeric Excess |
|---|---|---|---|---|
| Ru(II)/(S,S)-PyBox | DCM | 0-25 | >95:5 (trans:cis) | >90% |
| Cu(I)/Bis(oxazoline) | THF | -20 | >90:10 (trans:cis) | >85% |
| Fe(III)/Porphyrin | Toluene | 0 | >95:5 (trans:cis) | >90% |
Route B: Adaptation of Established Protocols for Related Compounds
Drawing from the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a potential route would involve:
- Preparation of (E)-3-(4-chlorophenyl)-2-fluoroacrylic acid
- Esterification to form the corresponding methyl or ethyl ester
- Asymmetric cyclopropanation using trimethylsulfoxonium iodide and a suitable base
- Hydrolysis to the carboxylic acid
- Curtius rearrangement via the acyl azide to introduce the amine functionality
- Isolation of the (1S,2S) isomer through resolution techniques
This approach is inspired by the eight-step synthesis described for 2-(3,4-difluorophenyl)cyclopropanamine derivatives, with modifications to achieve the desired substitution pattern and stereochemistry.
Critical Steps and Considerations
Stereochemical Control
For obtaining the specific (1S,2S) configuration, careful control of reaction conditions is essential. This may involve:
- Selection of appropriate chiral catalysts or auxiliaries
- Optimized reaction temperatures and solvents
- Potential kinetic resolution steps
Purification Challenges
The formation of urea impurities during amine protection steps has been reported for similar compounds, necessitating chromatographic purification methods such as preparative HPLC. For the target compound, similar purification challenges might be encountered.
Alternative Strategies
Homer-Wadsworth-Emmons Approach
An alternative strategy could adapt the Homer-Wadsworth-Emmons reaction used in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This approach would require:
- Preparation of α-alkoxy p-chlorobenzyl phosphonate
- Reaction with an appropriate fluorinated ketone
- Subsequent transformations to form the cyclopropane ring and introduce the amine group
Resolution Approaches
If direct stereoselective synthesis proves challenging, the preparation of racemic 1-(4-chlorophenyl)-2-fluoro-cyclopropanamine followed by resolution could be considered. Resolution methods might include:
- Crystallization with chiral acids (e.g., (R)-2-hydroxy-2-phenylacetic acid)
- Enzymatic resolution
- Preparative chiral HPLC
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H10ClF
- Molecular Weight : 175.63 g/mol
- Chirality : The compound exhibits specific stereochemistry (1S,2S), which is crucial for its biological interactions.
Biological Activities
Research has highlighted several potential biological activities associated with Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-:
- Antidepressant Properties : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
- Anticancer Effects : In vitro studies indicate that this compound may inhibit tumor cell proliferation and migration in certain cancer types, including gastric cancer.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S) | Cyclopropanamine with chlorophenyl | Antidepressant, anticancer |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Cyclopropanamine with difluorophenyl | Antidepressant, anticancer |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine | Cyclopropanamine with fluorine | Potential antidepressant |
| (1R,2S)-2-(Phenyl)cyclopropanamine | Cyclopropanamine with phenyl group | Anticancer properties |
In Vitro Studies
A study investigating the anticancer properties of related compounds demonstrated that they inhibited cell proliferation in gastric cancer models. This suggests that Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- may have similar effects. For instance:
- Study on Ticagrelor : Related cyclopropanamine compounds have shown significant inhibition of gastric cancer cell lines, indicating a promising therapeutic avenue for this compound in oncology.
Neuroprotective Potential
Research indicates that cyclopropane structures can interact favorably with neuronal receptors. This interaction may provide neuroprotective benefits:
- Neurodegenerative Disorders : Compounds similar to Cyclopropanamine have been studied for their ability to stabilize microtubules and enhance neuronal survival in models of neurodegeneration.
Synthetic Pathways
Understanding the synthesis of this compound is crucial for its application in therapeutic contexts. The synthesis typically involves several steps including asymmetric reduction reactions catalyzed by carbonyl reductase. This knowledge aids in optimizing production methods for therapeutic applications:
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Physical Properties
Biological Activity
Cyclopropanamine, specifically the compound 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-, is a member of the cyclopropylamine class of compounds. This class has garnered interest due to its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C9H10ClF |
| Molecular Weight | 172.63 g/mol |
| IUPAC Name | (1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine |
| Appearance | White to yellow solid |
Cyclopropanamines have been studied primarily for their activity as selective agonists at serotonin receptors, particularly the 5-HT2C receptor. The 5-HT2C receptor plays a crucial role in various neurological processes and is a target for treating mood disorders and obesity.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the cyclopropane structure can significantly affect receptor selectivity and potency. For instance, the introduction of halogen atoms (like fluorine or chlorine) on the phenyl ring enhances binding affinity to the 5-HT2C receptor while maintaining selectivity over other serotonin receptors such as 5-HT2A and 5-HT2B .
In Vitro Studies
In vitro studies have shown that cyclopropanamines exhibit varying degrees of agonistic activity at the 5-HT2C receptor. For example, one study reported that a derivative of cyclopropanamine with a fluorine substituent displayed an EC50 value of approximately 4.7 nM at the 5-HT2C receptor, indicating potent activity .
Case Studies
- Agonistic Activity : A series of experiments demonstrated that compounds with specific substitutions on the cyclopropane ring showed enhanced agonistic properties at the 5-HT2C receptor compared to their non-fluorinated counterparts. The introduction of a methyl group at the 3-position of a phenyl ring led to a compound with an EC50 value of 8.0 nM and significant selectivity against other serotonin receptors .
- Pharmacokinetic Profiles : Another study focused on optimizing pharmacokinetic properties through structural modifications. Compounds that retained high lipophilicity while improving aqueous solubility were identified as having better absorption and distribution profiles in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
